molecular formula C19H17N3O5S2 B3956418 N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide

Cat. No.: B3956418
M. Wt: 431.5 g/mol
InChI Key: AVJMGNAPSCQPDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-Nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide is a thiazole-based sulfonamide derivative characterized by a 4-nitrophenylsulfonyl group at the 5-position of the thiazole ring and a 2-phenylbutanamide substituent at the 2-position.

Properties

IUPAC Name

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-2-16(13-6-4-3-5-7-13)18(23)21-19-20-12-17(28-19)29(26,27)15-10-8-14(9-11-15)22(24)25/h3-12,16H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJMGNAPSCQPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview based on diverse sources.

Molecular Formula and Structure

The molecular formula for this compound is C20H19N3O6S2C_{20}H_{19}N_{3}O_{6}S_{2} with a molecular weight of approximately 461.51 g/mol. The compound features a thiazole ring substituted with a nitrophenyl sulfonyl group and a phenylbutanamide moiety.

Key Properties

PropertyValue
Molecular Weight461.51 g/mol
Density1.424 g/cm³
SolubilityNot specified
LogP (Octanol/Water)Not specified

This compound exhibits various biological activities, primarily through modulation of receptor pathways. Its structure suggests potential interactions with opioid receptors, which are critical in pain management.

Analgesic Activity

Research has indicated that compounds with similar structures can act as μ-opioid receptor (MOR) agonists, providing analgesic effects. For instance, modifications to related thiazole-containing compounds have shown significant anti-nociceptive effects in animal models, such as the tail-flick test, indicating their potential as pain relievers .

Anti-inflammatory Properties

Studies suggest that thiazole derivatives may possess anti-inflammatory properties. The presence of the nitrophenyl sulfonyl group is believed to enhance the compound's ability to inhibit pro-inflammatory cytokines, thus offering therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole ring or the phenyl groups can significantly alter its potency and selectivity towards specific receptors.

Case Study 1: Pain Management

In a study focusing on thiazole derivatives, it was found that specific substitutions at the 5-position of the thiazole ring enhanced MOR affinity and led to improved analgesic effects in vivo. These findings suggest that this compound could be further investigated as a candidate for pain management therapies .

Case Study 2: Anti-inflammatory Effects

Another investigation highlighted the anti-inflammatory potential of thiazole derivatives in models of chronic inflammation. The compound demonstrated a reduction in edema and inflammatory markers when administered in therapeutic doses. This positions this compound as a promising candidate for treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogues based on structural variations, physicochemical properties, and biological activities.

Structural Analogues with Varied Amide Substituents

Modifications to the amide side chain significantly influence physicochemical and biological properties:

Compound Name Amide Substituent Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound 2-Phenylbutanamide C₁₉H₁₈N₄O₅S₂ 470.56 Bulky phenyl group enhances lipophilicity; nitro group boosts electrophilicity.
N-[5-(4-Nitrophenyl)sulfonyl-1,3-thiazol-2-yl]furan-2-carboxamide Furan-2-carboxamide C₁₄H₉N₃O₆S₂ 379.37 Smaller, planar furan group reduces steric hindrance; may improve solubility.
3-Methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide 3-Methylbutanamide C₁₄H₁₅N₃O₄S₂ 385.42 Shorter alkyl chain decreases hydrophobicity; methyl group may limit steric effects.

Key Observations :

  • The 2-phenylbutanamide group in the target compound likely enhances membrane permeability compared to smaller substituents (e.g., furan carboxamide) .
  • Alkyl chains (e.g., 3-methylbutanamide) reduce molecular weight but may compromise target affinity due to decreased aromatic interactions .
Modifications on the Thiazole Ring

Variations in thiazole ring substituents alter electronic and steric profiles:

Compound Name Thiazole Substituents Key Modifications Reference
Target Compound 5-(4-Nitrophenylsulfonyl) Strong electron-withdrawing nitro group; enhances electrophilicity.
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide 4-(4-Methoxyphenyl), 5-methyl Electron-donating methoxy group increases electron density; methyl group adds steric bulk.
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide 4-Methylphenylsulfonylamino Methyl group on sulfonamide reduces polarity; may enhance metabolic stability.

Key Observations :

  • The 4-nitrophenylsulfonyl group in the target compound confers higher reactivity in nucleophilic environments compared to methoxy or methyl-substituted analogues .
  • Steric hindrance from substituents (e.g., 5-methyl) may limit binding to flat enzymatic pockets .
Sulfonyl Group Variations

The sulfonyl moiety is critical for hydrogen bonding and target engagement:

Compound Name Sulfonyl Group Biological Relevance Reference
Target Compound 4-Nitrophenylsulfonyl High electrophilicity aids covalent or non-covalent interactions; implicated in kinase inhibition.
N-(4-(4-(Methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide Methylsulfonyl Electron-withdrawing but less reactive than nitro; may reduce off-target effects.
Sch225336 (Bis-sulfone cannabinoid inverse agonist) Bis-sulfonyl Dual sulfonyl groups enhance binding to CB2 receptors; demonstrates therapeutic potential.

Key Observations :

  • Nitro-substituted sulfonamides exhibit stronger electrophilic character, favoring interactions with nucleophilic residues (e.g., cysteine thiols) in enzymes .
  • Methylsulfonyl derivatives offer a balance between reactivity and stability, often preferred in drug design .
Spectral and Physicochemical Properties

Infrared (IR) and nuclear magnetic resonance (NMR) data highlight structural differences:

  • IR Spectra :

    • The target compound’s amide C=O stretch is expected near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamide derivatives .
    • Absence of νS-H bands (~2500–2600 cm⁻¹) confirms the thione tautomeric form in triazole analogues, a feature shared with the target compound’s sulfonamide-thiazole core .
  • Molecular Weight and Polarity :

    • The target compound (470.56 g/mol) is heavier than furan carboxamide (379.37 g/mol) but comparable to bis-sulfone derivatives (e.g., Sch225336), suggesting moderate bioavailability .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsMonitoringYield (%)Reference
SulfonylationPyridine, RT, 5 hTLC (hexane:EtOAc)65–75
Amide CouplingDCM, 0°C, 2 hNMR (δ 7.5–8.5 ppm)70–80

Basic: What analytical techniques are used to characterize this compound?

Answer:
Key structural characterization methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., [M+H]⁺ at m/z 469.08) .
  • X-ray Crystallography: Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between sulfonyl and amide groups) .
  • Infrared (IR) Spectroscopy: Confirm functional groups (e.g., S=O stretch at 1150–1350 cm⁻¹) .

Advanced: How can synthesis be optimized to improve yield and purity?

Answer:
Optimization strategies include:

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency by stabilizing intermediates .

Catalysis: Adding 4-dimethylaminopyridine (DMAP) accelerates amide bond formation .

Temperature Control: Gradual warming (0°C → RT) minimizes side reactions during coupling .

Workup Refinement: Acid-base extraction (pH 5–6) removes unreacted sulfonyl chlorides .
Controlled experiments with fractional factorial design (e.g., varying solvent, time, and catalyst ratios) are recommended for systematic optimization .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:
Contradictions in bioactivity (e.g., antimicrobial vs. inactive results) require:

Reproducibility Checks: Validate assays under standardized conditions (e.g., MIC testing per CLSI guidelines) .

Orthogonal Assays: Compare results across multiple platforms (e.g., broth microdilution vs. agar diffusion) .

Purity Analysis: Ensure >95% purity via HPLC to rule out impurity-driven effects .

Structural Confirmation: Re-analyze batch samples with NMR/X-ray to detect synthetic variability .
For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility or solvent residues .

Advanced: What methodologies are used to study structure-activity relationships (SAR) for this compound?

Answer:
SAR studies involve:

Functional Group Modifications:

  • Replace the 4-nitrophenyl group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) substituents to assess electronic effects on bioactivity .
  • Vary the thiazole ring substituents (e.g., ethyl vs. methyl groups) to evaluate steric impacts .

Molecular Docking: Simulate binding to targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .

Pharmacophore Modeling: Identify critical interaction sites (e.g., sulfonyl oxygen as a hydrogen bond acceptor) .

In Vivo/In Vitro Correlation: Compare enzyme inhibition (IC₅₀) with cell-based efficacy (e.g., MIC) to validate target engagement .

Q. Table 2: SAR Insights from Analogous Compounds

ModificationBiological ImpactReference
4-NO₂ → 4-CF₃10× ↑ antibacterial activity
Thiazole C5 ethyl → methyl↓ Antifungal potency

Advanced: How can researchers resolve structural discrepancies in synthesized batches?

Answer:
Discrepancies (e.g., unexpected NMR peaks or melting points) are addressed by:

Crystallographic Validation: Single-crystal X-ray diffraction confirms bond connectivity and detects polymorphic forms .

2D NMR Techniques: HSQC and HMBC correlate proton-carbon networks to identify misassigned groups .

Elemental Analysis: Verify empirical formula consistency (e.g., C, H, N, S content) .

Synthetic Pathway Audit: Trace impurities to incomplete sulfonylation or side reactions (e.g., hydrolysis of nitrophenyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}-2-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.